![molecular formula C18H18N2O4S B1362809 L-色氨酸,N-[(4-甲苯磺酰基]- CAS No. 67850-42-4](/img/structure/B1362809.png)

L-色氨酸,N-[(4-甲苯磺酰基]-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

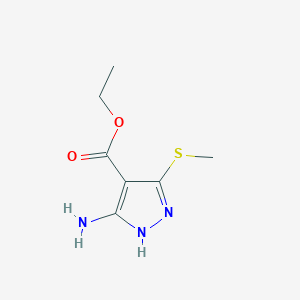

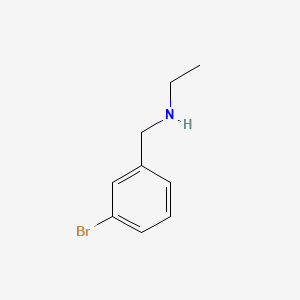

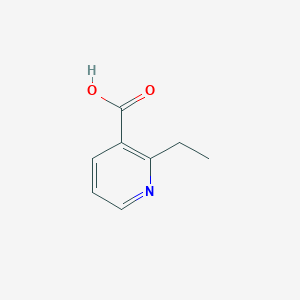

“L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” is a chemical compound with the CAS Number: 67850-42-4 and a molecular weight of 358.42 . It is also known by the IUPAC name tosyl-L-tryptophan .

Synthesis Analysis

The synthesis of a similar compound, ({4-nitrophenyl}sulfonyl)tryptophan (DNSPA), has been reported in a study . The compound was synthesized from L-tryptophan and 4-nitrobenzenesulfonylchloride using an indirect method . The slow evaporation method was used to form single crystals of the compound from a methanolic solution .Molecular Structure Analysis

The InChI code for “L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” is1S/C18H18N2O4S/c1-12-6-8-14 (9-7-12)25 (23,24)20-17 (18 (21)22)10-13-11-19-16-5-3-2-4-15 (13)16/h2-9,11,17,19-20H,10H2,1H3, (H,21,22)/t17-/m0/s1 . The compound crystallized in the monoclinic crystal system and P2 1 space group . Physical And Chemical Properties Analysis

“L-Tryptophan, N-[(4-methylphenyl)sulfonyl]-” has a molecular weight of 358.42 . It is recommended to be stored at refrigerated temperatures .科学研究应用

Antimicrobial Activity

This compound has been evaluated for its potential as a multi-target antimicrobial agent . It has shown promising results against various strains of bacteria, including MRSA , E. coli , K. pneumoniae , P. aeruginosa , and A. baumannii . The ability to target multiple bacterial strains makes it a valuable candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Anti-inflammatory Properties

“N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” derivatives have been designed to exhibit anti-inflammatory activities . These compounds have been assessed for their COX inhibitory and anti-inflammatory activities, showing good potential as nonsteroidal anti-inflammatory drugs (NSAIDs) with a focus on selective COX-2 inhibition . This property is particularly important for conditions where inflammation is a primary concern, such as arthritis and other chronic inflammatory diseases.

Drug Discovery and Development

The compound’s derivatives serve as crucial bioisosteric building blocks in pharmaceuticals. They are prevalent in a wide range of drugs, including those used for treating infections and chronic conditions . The ability to synthesize these derivatives efficiently is highly desirable in drug discovery, providing a pathway to develop new therapeutic agents.

Synthesis of N-Sulfonyl Imines

In organic chemistry, the formation of N-sulfonyl imines is a valuable reaction. “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” can be used to synthesize these imines, which are versatile electrophiles in various organic transformations, including nucleophilic additions and cycloadditions . This application is significant for creating a range of chiral amines and other complex organic molecules.

Cardiovascular Safety in NSAIDs

The compound’s derivatives have been explored to overcome cardiovascular side effects associated with selective COX-2 inhibitor drugs. By attaching a NO donor moiety to these inhibitors, the cardiovascular issues like myocardial infarction and high blood pressure can be potentially mitigated . This research is crucial for the safe use of NSAIDs in pain management.

Safener Activity in Agriculture

Derivatives of “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” have been investigated for their safener activity in agriculture. These compounds can protect crops like maize against injury caused by herbicides such as chlorsulfuron . This application is essential for reducing the environmental impact of agricultural chemicals and ensuring crop safety.

Radical Chemistry

The compound plays a role in radical chemistry , where it’s involved in reactions that proceed through radical intermediates. These reactions are important for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Nitric Oxide (NO) Release

Some derivatives of “N-[(4-Methylphenyl)sulfonyl]-L-tryptophan” have been found to release moderate amounts of NO. This feature is beneficial as NO has vasodilator activity and can inhibit platelet aggregation, which is advantageous in reducing the side effects of selective COX-2 inhibitors .

属性

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[(4-methylphenyl)sulfonylamino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S/c1-12-6-8-14(9-7-12)25(23,24)20-17(18(21)22)10-13-11-19-16-5-3-2-4-15(13)16/h2-9,11,17,19-20H,10H2,1H3,(H,21,22)/t17-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRLEBFHLCJPDU-KRWDZBQOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40360857 |

Source

|

| Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67850-42-4 |

Source

|

| Record name | L-Tryptophan, N-[(4-methylphenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40360857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

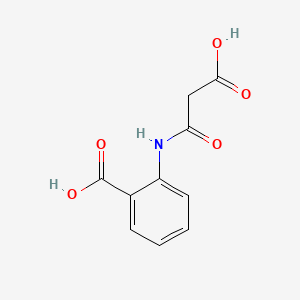

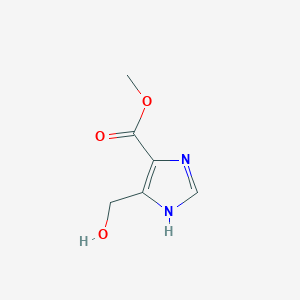

![4-[4-[(3,5-Dimethylphenyl)sulfamoyl]anilino]-4-oxobutanoic acid](/img/structure/B1362734.png)

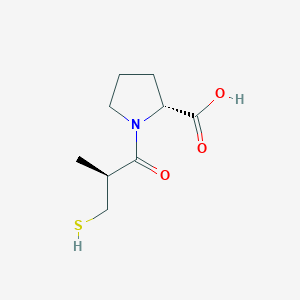

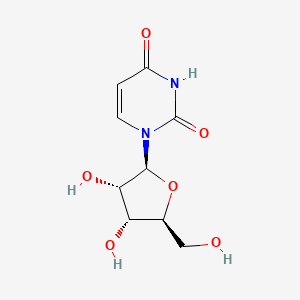

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyloxane-3,4,5-triol](/img/structure/B1362738.png)

![5-[5-(2-Thienyl)-2-thienyl]thiophene-2-carbaldehyde](/img/structure/B1362741.png)

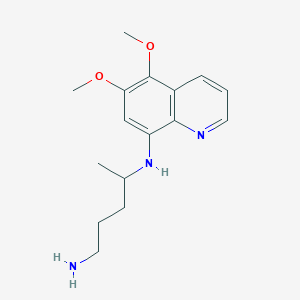

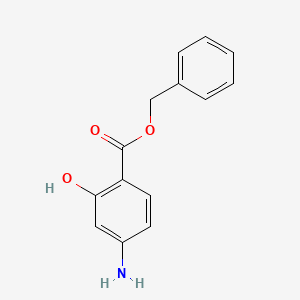

![4-[(4-{[(4-Methoxyphenyl)amino]sulfonyl}phenyl)amino]-4-oxobutanoic acid](/img/structure/B1362760.png)